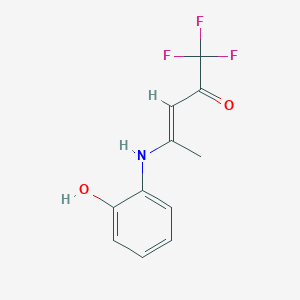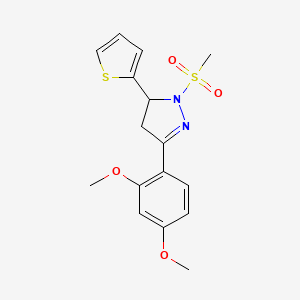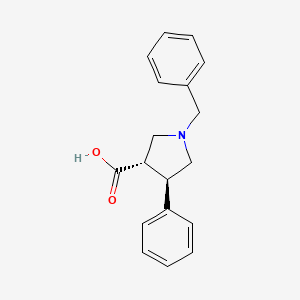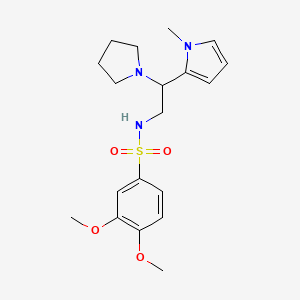
(E)-1,1,1-三氟-4-(2-羟基苯胺基)-3-戊烯-2-酮
描述
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is an organic compound characterized by the presence of trifluoromethyl, hydroxyanilino, and pentenone groups
科学研究应用
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
Target of Action
It is known that similar compounds, known as schiff bases, have been synthesized and assessed for various biological activities . These activities include antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .
Mode of Action
It was found that HAMNO’s efficacy against tumor growth arises from the associated DNA replication stress .
Biochemical Pathways
It is known that oligonucleotide/oligosaccharide-binding (ob)-fold proteins, which are implicated in various cellular processes including dna replication, dna repair, cell cycle regulation, and maintenance of telomere, play essential roles in the regulation of genome and its correct transformation to the subsequent generation .
Pharmacokinetics
It is known that 2-(2-hydroxyanilino)ethanol, a related compound, can be analyzed by a reverse phase (rp) hplc method with simple conditions . This suggests that similar methods could potentially be used to study the pharmacokinetics of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one.
Result of Action
It is known that similar compounds, such as hamno, have shown efficacy against tumor growth due to the associated dna replication stress .
Action Environment
It is known that schiff bases, which include similar compounds, are vital transitional organic construction products used in the synthesis of numerous heterocyclic compounds . They are also used as catalysts, intermediates in pigments, dyes, organic synthesis, and stabilizers for polymers , suggesting that the action of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one may also be influenced by various environmental factors.
生化分析
Biochemical Properties
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one plays a crucial role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state . Additionally, (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can bind to proteins involved in signal transduction pathways, influencing their activity and downstream signaling events .
Cellular Effects
The effects of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, apoptosis, and inflammation . In lung fibroblasts, (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one has been observed to affect the release of inflammatory mediators such as IL-6 and IL-8, thereby influencing the inflammatory response .
Molecular Mechanism
At the molecular level, (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes involved in the MyD88-dependent pathway, thereby modulating the downstream signaling events . Additionally, (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can influence the phosphorylation of proteins involved in signal transduction pathways, further affecting cellular responses .
Temporal Effects in Laboratory Settings
The effects of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can degrade over time, leading to changes in its biochemical properties and interactions . Additionally, long-term exposure to this compound can result in alterations in cellular function, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as modulating oxidative stress responses and inflammation . At higher doses, (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can cause toxic or adverse effects, such as increased oxidative stress and inflammation . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . Additionally, (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can influence the expression of genes involved in these metabolic pathways, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one within cells and tissues are critical factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can accumulate in certain tissues, affecting its overall distribution and activity .
Subcellular Localization
The subcellular localization of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one can localize to the mitochondria, where it influences mitochondrial function and cellular metabolism . Additionally, its localization to the nucleus can affect gene expression and signal transduction pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one typically involves the reaction of 2-hydroxyaniline with a trifluoromethyl-containing precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
(E)-1,1,1-trifluoro-4-(2-methoxyanilino)-3-penten-2-one: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-1,1,1-trifluoro-4-(2-chloroanilino)-3-penten-2-one: Contains a chloro group instead of a hydroxy group.
(E)-1,1,1-trifluoro-4-(2-bromoanilino)-3-penten-2-one: Features a bromo group in place of the hydroxy group.
Uniqueness
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is unique due to the presence of the hydroxyanilino group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-7(6-10(17)11(12,13)14)15-8-4-2-3-5-9(8)16/h2-6,15-16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESDHPBOHGDLD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2594100.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)

![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)
![4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2594104.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2594106.png)



![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)
